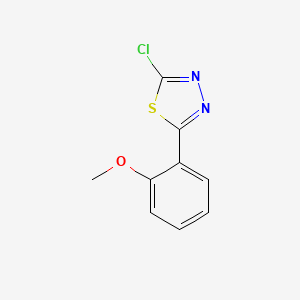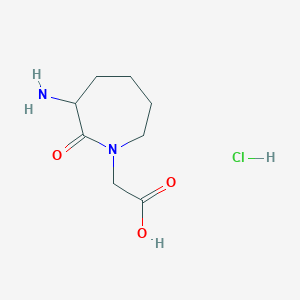
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C8H15ClN2O3 and a molecular weight of 222.67 g/mol . The compound is known for its unique structure, which includes an azepane ring, making it a subject of interest in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride typically involves the reaction of azepane derivatives with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical identity and purity .
化学反応の分析
Types of Reactions
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .
類似化合物との比較
Similar Compounds
- 2-(3-Amino-2-oxoazepan-1-yl)acetic acid
- 2-(3-Amino-2-oxoazepan-1-yl)propanoic acid
- 2-(3-Amino-2-oxoazepan-1-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
特性
分子式 |
C8H15ClN2O3 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
2-(3-amino-2-oxoazepan-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-6-3-1-2-4-10(8(6)13)5-7(11)12;/h6H,1-5,9H2,(H,11,12);1H |
InChIキー |
UFBHLOVKIMGYJX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C(C1)N)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


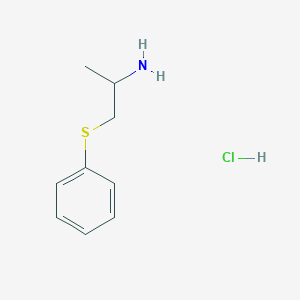
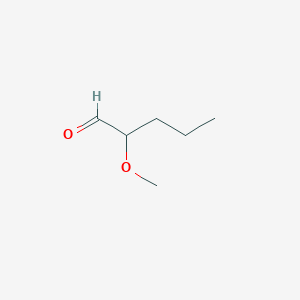
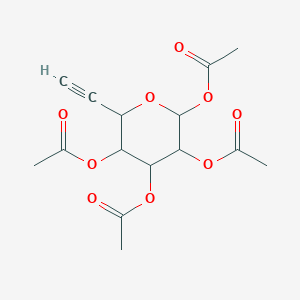
![2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12313086.png)

![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B12313096.png)

![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
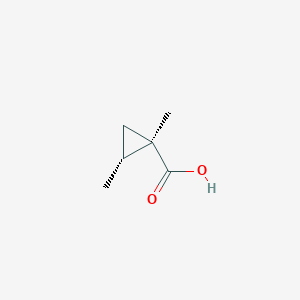
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)

